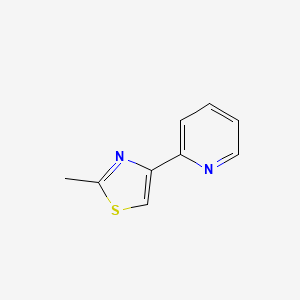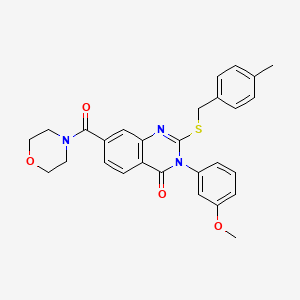![molecular formula C13H16F3N5O B2561208 N'-(pyrrolidine-1-carboximidoyl)-N-[4-(trifluoromethoxy)phenyl]guanidine CAS No. 1422365-93-2](/img/structure/B2561208.png)
N'-(pyrrolidine-1-carboximidoyl)-N-[4-(trifluoromethoxy)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
IM-156 FREE BASE has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study mitochondrial function and oxidative phosphorylation.
Biology: The compound is employed in research to understand cellular metabolism and energy production.
Medicine: IM-156 FREE BASE is being investigated for its potential therapeutic effects in cancer treatment, as it can inhibit tumor cell metabolism and proliferation. .
Vorbereitungsmethoden
IM-156 FREE BASE is synthesized through a series of chemical reactions involving the formation of a biguanide structure. The synthetic route typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy-substituted aniline, followed by the formation of the biguanide moiety. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product yield .
Analyse Chemischer Reaktionen
IM-156 FREE BASE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert IM-156 FREE BASE into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Wirkmechanismus
IM-156 FREE BASE exerts its effects by inhibiting mitochondrial protein complex 1, a critical component of the electron transport chain involved in oxidative phosphorylation. This inhibition leads to a decrease in mitochondrial function and energy production, which can prevent tumor cell proliferation and induce cell death. The compound also activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and can contribute to its anti-fibrotic effects .
Vergleich Mit ähnlichen Verbindungen
IM-156 FREE BASE is similar to other biguanide compounds, such as metformin and phenformin, which also inhibit oxidative phosphorylation. IM-156 FREE BASE has shown greater potency and specificity in targeting mitochondrial protein complex 1. This uniqueness makes it a promising candidate for therapeutic applications in cancer and fibrosis. Similar compounds include:
Metformin: Commonly used to treat Type 2 diabetes mellitus, it also inhibits oxidative phosphorylation but with less potency.
Phenformin: Previously used to treat Type 2 diabetes mellitus, it was withdrawn from the market due to the risk of lactic acidosis
IM-156 FREE BASE stands out due to its higher efficacy and potential for treating a broader range of diseases.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Unii-4G3buv6zsk involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine in the presence of a base to form the desired compound.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-amino-4-methylpyridine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and 2-amino-4-methylpyridine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (1.5 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound, Unii-4G3buv6zsk." ] } | |
CAS-Nummer |
1422365-93-2 |
Molekularformel |
C13H16F3N5O |
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C13H16F3N5O/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21/h3-6H,1-2,7-8H2,(H4,17,18,19,20) |
InChI-Schlüssel |
NGFUHJWVBKTNOE-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N |
SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
Kanonische SMILES |
C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



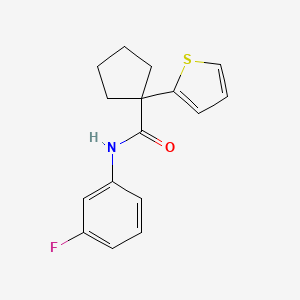
![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
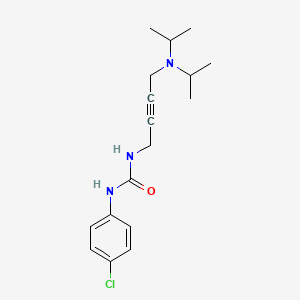
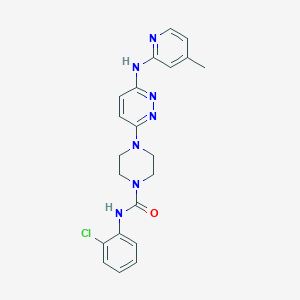
![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)
![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)
![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)
